molecular formula C8H6ClNO B1586224 4-(Chloromethyl)phenyl isocyanate CAS No. 29173-65-7

4-(Chloromethyl)phenyl isocyanate

Cat. No.: B1586224
CAS No.: 29173-65-7
M. Wt: 167.59 g/mol
InChI Key: OBYMZHLTKVXPQF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate . It is reported to participate in the anomeric O-acylation of Kdo . The molecular formula is C8H6ClNO and the molecular weight is 167.59 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chloromethyl (ClCH2-) and an isocyanate (NCO) group attached . The N=C=O linkage is nearly linear .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, isocyanates in general can react with water and other small molecules like alcohols and amines . This is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 32-33 °C (lit.) and a density of 1.216 g/mL at 25 °C (lit.) . It has a boiling point of 115-117°C at 10mm . The compound is sensitive to moisture .

Scientific Research Applications

Synthesis and Polymerization

  • Polyurethane Production: 4-(Chloromethyl)phenyl isocyanate and similar compounds are used in polyurethane production. Impurities like aryl isocyanide dichlorides are formed in the later stages of these production chains (Callison et al., 2012).
  • Polymer Synthesis: Studies have shown the application of isocyanates in the synthesis of polymers. For instance, phenyl isocyanate derivatives are used to create polymers with specific optical properties (Hino, Maeda, & Okamoto, 2000).

Chemical Synthesis and Modifications

  • Organometallic Compounds: Research on organometallic compounds includes the reaction of chloromethyl compounds with magnesium, producing compounds like 3-methyl-3-butenylmagnesium chloride, with further reaction possibilities including phenyl isocyanate (McCaffery & Shalaby, 1965).
  • Grignard Reagents: Isocyanates are used in reactions involving Grignard reagents, offering pathways for synthesizing various organic compounds (McCaffery & Shalaby, 1965).

Electrolyte Additives for Batteries

  • Improved Battery Performance: Aromatic isocyanates, like phenyl isocyanate, have been used as additives in electrolytes to improve the performance of lithium-ion batteries. They help reduce initial irreversible capacities and enhance cycleability (Zhang, 2006).

Forensic Science

  • Latent Fingerprint Detection: Modified silica nanoparticles using compounds like 4-(Chloromethyl)phenyltrichlorosilane have been developed for sensitive and selective latent fingerprint detection, showcasing a forensic application (Huang et al., 2015).

Mechanism of Action

Target of Action

It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

4-(Chloromethyl)phenyl isocyanate, like other isocyanates, is highly reactive. It can participate in reactions with compounds that have active hydrogen atoms. For instance, it can react with water to form a primary amine and carbon dioxide . It can also react with alcohols to form carbamates .

Biochemical Pathways

It is known to participate in the anomeric o-acylation of kdo . This suggests that it may play a role in modifying biochemical pathways involving Kdo, a component of lipopolysaccharides in the outer membrane of Gram-negative bacteria .

Result of Action

It is known to be used in the synthesis of a series of carbamate derivatives of hoechst 33258, which are potential anticancer agents . This suggests that it may have applications in therapeutic contexts.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactive compounds. For instance, its reactivity with water suggests that it may be less stable and effective in humid environments .

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is dangerous and can cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

While specific future directions for 4-(Chloromethyl)phenyl isocyanate are not available, there is ongoing research into the development of bio-based isocyanates . This could potentially lead to more sustainable methods of producing isocyanates, including this compound.

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)phenyl isocyanate is reported to participate in the anomeric O-acylation of Kdo This suggests that it can interact with enzymes, proteins, and other biomolecules involved in this biochemical reaction

Cellular Effects

Given its role in the anomeric O-acylation of Kdo , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the anomeric O-acylation of Kdo , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

1-(chloromethyl)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYMZHLTKVXPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369845
Record name 4-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29173-65-7
Record name 4-(Chloromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the addition of 4-(chloromethyl)phenyl isocyanate to Hoechst 33258 affect its anticancer properties?

A: Research suggests that incorporating this compound into the structure of Hoechst 33258 leads to enhanced cytotoxicity against human breast cancer MCF-7 cells. [] This increased potency is likely linked to the derivative's higher binding affinity to DNA, as evidenced by ultrafiltration studies using calf thymus DNA. [] The this compound derivative exhibited almost three times the potency of unmodified Hoechst 33258 in inhibiting cancer cell growth. []

Q2: Can this compound be used to create high-efficiency separation columns?

A: Yes, this compound plays a crucial role in synthesizing a specialized open tubular capillary column for enhanced separation of peptides. [] The compound reacts with the inner surface of a pretreated silica capillary in the presence of a catalyst. [] This reaction, followed by treatment with sodium diethyl dithiocarbamate, allows for the subsequent polymerization of a three-component co-polymer layer within the capillary. [] This specific design and fabrication process results in a column with exceptional separation efficiency, achieving over 1.7 million plates per column in capillary electrochromatography. []

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